Cas no 312948-93-9 (ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)

Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a tetrahydrobenzothiophene core substituted with a 3-methylbenzamido group and an ethyl carboxylate moiety. This structure confers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic active ingredients. The presence of both hydrophobic (methyl, benzamido) and polar (ester) functional groups enhances its versatility in chemical modifications. Its well-defined molecular architecture allows for precise derivatization, making it valuable for structure-activity relationship studies. The compound’s stability under standard conditions facilitates handling and storage in research and industrial applications.
ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate structure
312948-93-9 structure
Product Name:ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No:312948-93-9
MF:C20H23NO3S
MW:357.466524362564
CID:6201009
PubChem ID:3984491
Update Time:2025-10-20

ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • SR-01000439751
    • F0866-0505
    • 312948-93-9
    • Oprea1_281444
    • AKOS001621041
    • SR-01000439751-1
    • AKOS016195364
    • UNM000003532501
    • ethyl 6-methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
    • Inchi: 1S/C20H23NO3S/c1-4-24-20(23)17-15-9-8-13(3)11-16(15)25-19(17)21-18(22)14-7-5-6-12(2)10-14/h5-7,10,13H,4,8-9,11H2,1-3H3,(H,21,22)
    • InChI Key: XHGXSUPOLCWCTL-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OCC)C2=C1CC(C)CC2)NC(C1C=CC=C(C)C=1)=O

Computed Properties

  • Exact Mass: 357.13986477g/mol
  • Monoisotopic Mass: 357.13986477g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 83.6Ų

ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pricemore >>

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ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Related Literature

Additional information on ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Professional Introduction to Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 312948-93-9)

Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, identified by its CAS number 312948-93-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiophene family, a class of heterocyclic structures known for their diverse biological activities and potential therapeutic applications.

The molecular structure of Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate features a benzothiophene core substituted with various functional groups. The presence of a methyl group at the 6-position and an amide linkage at the 2-position introduces unique chemical properties that contribute to its reactivity and biological significance. Additionally, the tetrahydro structure suggests a rigid conformation, which can be crucial for interactions with biological targets.

In recent years, there has been a growing interest in benzothiophene derivatives due to their demonstrated efficacy in various pharmacological contexts. Studies have shown that compounds within this class exhibit properties such as anti-inflammatory, antioxidant, and anticancer activities. The specific arrangement of functional groups in Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may contribute to its potential as a lead compound in drug discovery.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The benzamido group at the 2-position is particularly noteworthy, as it is frequently observed in pharmacologically active agents. This moiety can serve as a hinge region for binding to biological targets, facilitating the development of novel therapeutic strategies. Furthermore, the ethyl ester at the 3-position provides a site for further chemical modification, allowing for the synthesis of analogs with tailored properties.

Recent research has highlighted the importance of benzothiophene derivatives in addressing complex diseases. For instance, studies have demonstrated that certain benzothiophenes can modulate signaling pathways involved in cancer progression. The compound Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may offer a promising starting point for developing new treatments in this area. Its unique structural features make it a candidate for further investigation into its mechanisms of action and potential therapeutic benefits.

The synthesis of Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the tetrahydro ring system necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient routes to complex heterocycles like this one, making it more feasible to produce sufficient quantities for biological testing.

In conclusion, Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 312948-93-9) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated bioactivity make it a valuable asset in the quest for novel therapeutics. As our understanding of molecular interactions continues to evolve, compounds such as this one will undoubtedly play a crucial role in advancing medical science.

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